molecular formula C14H17BrO B1532107 2-(3-Bromophenyl)ethyl cyclopentyl ketone CAS No. 898760-91-3

2-(3-Bromophenyl)ethyl cyclopentyl ketone

Cat. No.: B1532107
CAS No.: 898760-91-3
M. Wt: 281.19 g/mol
InChI Key: PTBSTVLUHULXFQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)ethyl cyclopentyl ketone is an organic compound characterized by a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopentyl ketone moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromophenylacetic acid and cyclopentanone.

  • Reaction Steps:

    • Esterification: 3-bromophenylacetic acid is first converted to its ethyl ester using ethanol and an acid catalyst.

    • Ketone Formation: The ethyl ester is then reacted with cyclopentanone in the presence of a strong base to form the cyclopentyl ketone derivative.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed to enhance efficiency and reduce production time.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃) under suitable conditions.

Major Products Formed:

  • Carboxylic Acid: From oxidation.

  • Secondary Alcohol: From reduction.

  • Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Bromophenyl)ethyl cyclopentyl ketone has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: Enzymes or receptors that bind to the compound.

  • Pathways: Involvement in metabolic or signaling pathways that influence biological processes.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)ethyl cyclopentyl ketone: Similar structure with bromine in a different position on the phenyl ring.

  • 2-(3-Bromophenyl)ethyl cyclohexyl ketone: Similar structure with a cyclohexyl group instead of cyclopentyl.

Uniqueness:

  • The presence of the bromine atom at the 3-position on the phenyl ring and the specific cyclopentyl ketone group contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of 2-(3-Bromophenyl)ethyl cyclopentyl ketone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-(3-bromophenyl)-1-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBSTVLUHULXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromophenyl)ethyl cyclopentyl ketone
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